

# Application Notes and Protocols: Cinnarizine and Domperidone Combination Dosage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Touristil |           |
| Cat. No.:            | B1681350  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The fixed-dose combination of Cinnarizine and Domperidone is a widely utilized therapeutic option for the management of vertigo, motion sickness, and associated nausea and vomiting. Cinnarizine, a piperazine derivative, acts as a calcium channel blocker and antihistamine, primarily targeting the vestibular system to alleviate dizziness.[1][2] Domperidone is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties, which helps in relieving gastrointestinal symptoms.[1][3][4] This document provides detailed application notes and experimental protocols for the formulation, quality control, and analysis of this combination dosage form.

## I. Formulation Development

A typical conventional tablet formulation of Cinnarizine and Domperidone is designed for immediate release to ensure rapid onset of action. The selection of excipients is crucial for achieving desired tablet properties such as hardness, friability, disintegration time, and dissolution rate.

## **A. Typical Formulation Composition**



The following table outlines a representative quantitative composition for a conventional tablet containing 20 mg of Cinnarizine and 15 mg of Domperidone.

| Ingredient                             | Function                         | Quantity per Tablet (mg) | Percentage (% w/w) |
|----------------------------------------|----------------------------------|--------------------------|--------------------|
| Cinnarizine                            | Active Pharmaceutical Ingredient | 20.0                     | 10.0               |
| Domperidone                            | Active Pharmaceutical Ingredient | 15.0                     | 7.5                |
| Microcrystalline<br>Cellulose (pH 102) | Diluent/Binder                   | 120.0                    | 60.0               |
| Lactose Monohydrate                    | Diluent/Filler                   | 35.0                     | 17.5               |
| Croscarmellose<br>Sodium               | Superdisintegrant                | 6.0                      | 3.0                |
| Colloidal Silicon<br>Dioxide           | Glidant                          | 2.0                      | 1.0                |
| Magnesium Stearate                     | Lubricant                        | 2.0                      | 1.0                |
| Total Weight                           | 200.0                            | 100.0                    |                    |

## **B.** Manufacturing Process Workflow

The direct compression method is a common and cost-effective technique for manufacturing these tablets.















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. D2 Receptor Antagonists | Mindomo Mind Map [mindomo.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evaluation of fast dissolving tablet containing domperidone ternary solid dispersion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Cinnarizine and Domperidone Combination Dosage Formulation]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1681350#cinnarizine-and-domperidone-combination-dosage-formulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com